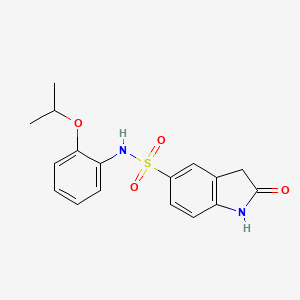
2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. This compound belongs to the class of indole sulfonamides and has been extensively studied for its mechanism of action and therapeutic applications.
Mechanism of Action
2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide targets several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor-associated kinase (TRK). By inhibiting these kinases, 2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide disrupts signaling pathways that are critical for the survival and proliferation of cancer cells, leading to their death.
Biochemical and Physiological Effects
2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and suppress tumor growth in preclinical models. It has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy. 2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide has a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in animal models.
Advantages and Limitations for Lab Experiments
2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide has several advantages for use in lab experiments. It is a small molecule inhibitor, making it easy to administer and study in vitro and in vivo. It has a well-defined mechanism of action, which makes it a useful tool for understanding the signaling pathways involved in cancer cell survival and proliferation. However, 2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide has some limitations, including its specificity for certain kinases and its potential for off-target effects.
Future Directions
There are several future directions for research on 2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide. One area of interest is its potential for use in combination with other cancer treatments, such as immune checkpoint inhibitors and targeted therapies. Another area of research is the development of 2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide analogs with improved potency and selectivity. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for 2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide in various types of cancer.
Synthesis Methods
The synthesis of 2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide involves the reaction of 2-amino-N-(2-propan-2-yloxyphenyl)acetamide with 5-chloro-1H-indole-2,3-dione in the presence of a base. The resulting product is then treated with sulfamic acid to obtain the final compound. The synthesis of 2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide has been optimized to improve yield and purity, making it suitable for large-scale production.
Scientific Research Applications
2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of various kinases that are involved in cell proliferation and survival, making it a promising candidate for the treatment of hematological malignancies and solid tumors.
properties
IUPAC Name |
2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-11(2)23-16-6-4-3-5-15(16)19-24(21,22)13-7-8-14-12(9-13)10-17(20)18-14/h3-9,11,19H,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASZGYBKWJVSFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)butanamide](/img/structure/B7629184.png)
![[6-(Cyclopropylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629192.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B7629198.png)


![2-methoxy-5-methyl-N-[(3-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7629207.png)


![4,5-dimethyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]thiophene-3-carboxamide](/img/structure/B7629232.png)



